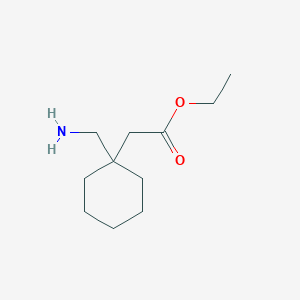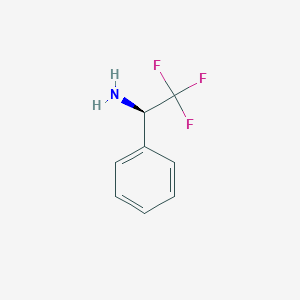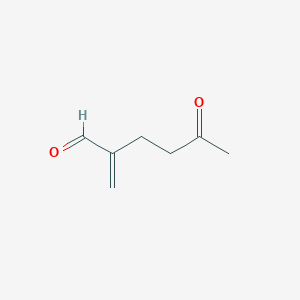
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde, also known as DMAC, is a chemical compound that is widely used in scientific research. It is a yellowish liquid with a strong odor and is soluble in water and organic solvents. DMAC is used in a variety of applications, including as a reagent in organic synthesis, as a fluorescent probe in biochemical assays, and as a building block for the synthesis of other compounds. In
Mechanism of Action
The mechanism of action of 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to act as a fluorescent probe by binding to proteins and nucleic acids. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has been shown to bind to DNA and RNA, and it has been used to detect nucleic acids in biological samples. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also believed to act as a building block for the synthesis of other compounds, such as pyrrole-containing natural products.
Biochemical and Physiological Effects
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has been used in biochemical assays to detect nucleic acids and proteins, and it has been used in the synthesis of pyrrole-containing natural products.
Advantages and Limitations for Lab Experiments
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of applications, including as a fluorescent probe in biochemical assays, as a building block for the synthesis of other compounds, and as a reagent in organic synthesis. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also easy to synthesize and has a high yield and purity. However, 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has some limitations for lab experiments. It has a strong odor and can be irritating to the eyes and skin. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also sensitive to air and moisture and should be stored in a dry, cool place.
Future Directions
There are several future directions for the use of 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde in scientific research. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde could be used as a fluorescent probe to study the structure and function of proteins and nucleic acids. It could also be used as a building block for the synthesis of other compounds, such as pyrrole-containing natural products. In addition, 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde could be used in the development of new organic synthesis methods and in the study of the mechanism of action of pyrrole-containing compounds. Overall, 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has the potential to be a valuable tool in scientific research.
Synthesis Methods
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde can be synthesized through a variety of methods, including the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetic anhydride, the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetic acid and acetic anhydride, and the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetyl chloride. The most commonly used method is the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetic anhydride, which yields 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde with a high yield and purity.
Scientific Research Applications
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is widely used in scientific research due to its unique properties. It is a versatile reagent that can be used in a variety of applications, including as a fluorescent probe in biochemical assays, as a building block for the synthesis of other compounds, and as a reagent in organic synthesis. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also used in the synthesis of pyrrole-containing natural products, such as pyrrolomycin and pyrrolnitrin.
properties
CAS RN |
137854-34-3 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-acetyl-1,5-dimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-6-9(7(2)12)4-8(5-11)10(6)3/h4-5H,1-3H3 |
InChI Key |
YNENFDQOXFEFMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C)C=O)C(=O)C |
Canonical SMILES |
CC1=C(C=C(N1C)C=O)C(=O)C |
synonyms |
1H-Pyrrole-2-carboxaldehyde, 4-acetyl-1,5-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)
![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)





